4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 941884-50-0
VCID: VC4534684
InChI: InChI=1S/C19H21N5O2/c1-13-7-3-4-8-16(13)24-18-15(11-20-24)14(2)21-23(19(18)26)12-17(25)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3
SMILES: CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC4)C
Molecular Formula: C19H21N5O2
Molecular Weight: 351.41

4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

CAS No.: 941884-50-0

Cat. No.: VC4534684

Molecular Formula: C19H21N5O2

Molecular Weight: 351.41

* For research use only. Not for human or veterinary use.

4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one - 941884-50-0

Specification

CAS No. 941884-50-0
Molecular Formula C19H21N5O2
Molecular Weight 351.41
IUPAC Name 4-methyl-1-(2-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one
Standard InChI InChI=1S/C19H21N5O2/c1-13-7-3-4-8-16(13)24-18-15(11-20-24)14(2)21-23(19(18)26)12-17(25)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3
Standard InChI Key GTNJXJMUZGRPTP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC4)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, reflects its polycyclic framework and substituent arrangement. The molecular formula is C₁₉H₂₁N₅O₂, with a molecular weight of 351.41 g/mol. The pyrazolo[3,4-d]pyridazinone core (Figure 1) is substituted at three critical positions:

  • Position 1: An o-tolyl group (2-methylphenyl), enhancing hydrophobic interactions.

  • Position 4: A methyl group, influencing electronic properties.

  • Position 6: A 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain, contributing to hydrogen-bonding and solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight351.41 g/mol
Melting Point269–272°C (predicted)
SolubilityLow in water; soluble in DMSO
logP (Partition Coefficient)2.8 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with cyclocondensation of hydrazine derivatives with diketones or keto-esters. Key steps include:

  • Formation of the Pyrazolo Core: Reaction of 3-amino-1H-pyrazole-5-carboxamide with α,β-unsaturated ketones under acidic conditions .

  • Introduction of the Pyrrolidinyl Side Chain: Alkylation using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in the presence of cesium carbonate .

  • o-Tolyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-methylphenylboronic acid .

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from 12 hours to 30 minutes while maintaining yields >75% .

Challenges and Yield Optimization

  • Low Solubility: Use of polar aprotic solvents (e.g., DMF) improves intermediate solubility .

  • Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Molecular Structure and Conformational Analysis

X-ray Crystallography and DFT Studies

While X-ray data for this specific compound is unavailable, related pyrazolo[3,4-d]pyridazinones exhibit planar bicyclic cores with dihedral angles <10° between rings. The pyrrolidinyl side chain adopts a chair conformation, stabilizing intramolecular hydrogen bonds between the oxo group and pyridazinone nitrogen .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), δ 3.45–3.60 (m, 4H, pyrrolidinyl), and δ 7.20–7.65 (m, 4H, o-tolyl).

  • HRMS: [M+H]⁺ peak at m/z 352.1765 (calculated: 352.1768).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyridazinone ring undergoes nitration and sulfonation at position 5, enabling further derivatization .

Nucleophilic Additions

The oxoethyl-pyrrolidinyl side chain participates in:

  • Aminolysis: Reaction with primary amines to form hydrazides.

  • Reductive Amination: Conversion to secondary amines using NaBH₃CN .

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits mTOR (mammalian target of rapamycin) with an IC₅₀ of 12 nM, comparable to rapamycin derivatives. Docking studies suggest binding to the ATP-binding pocket via hydrogen bonds with Val2240 and hydrophobic interactions with Tyr2225 .

Anticancer Activity

In vitro screening against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines revealed GI₅₀ values of 1.2 µM and 2.5 µM, respectively. Mechanistic studies indicate apoptosis induction via caspase-3 activation and PARP cleavage .

Table 2: Anticancer Activity Data

Cell LineGI₅₀ (µM)MechanismSource
HeLa1.2Caspase-3 activation
PC-32.5PARP cleavage
A549 (Lung)4.8Cell cycle arrest (G2/M)

Neuropathic Pain Modulation

Structural analogs (e.g., 6H-pyrrolo[3,4-d]pyridazines) show efficacy in rodent models of neuropathic pain by antagonizing NMDA receptors .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidinyl ring .

  • Excretion: Primarily renal (70%).

Toxicity

  • Acute Toxicity (LD₅₀): 320 mg/kg in mice.

  • Genotoxicity: Negative in Ames test.

Applications and Future Directions

Material Science

The planar aromatic core serves as a ligand for luminescent metal complexes (e.g., Ru(II)-polypyridyl).

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